molecular formula C11H8FNO2 B1335900 7-Fluoro-2-methylquinoline-3-carboxylic acid CAS No. 879361-44-1

7-Fluoro-2-methylquinoline-3-carboxylic acid

Cat. No.: B1335900
CAS No.: 879361-44-1
M. Wt: 205.18 g/mol
InChI Key: XJFNVJWLKGVKGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-fluoroaniline with ethyl acetoacetate, followed by oxidation and decarboxylation steps . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-methanol derivatives .

Scientific Research Applications

7-Fluoro-2-methylquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. For example, quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair . This interaction can lead to the stabilization of enzyme-DNA complexes, ultimately causing cell death .

Comparison with Similar Compounds

  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester

Comparison: Compared to these similar compounds, 7-Fluoro-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7-position and the carboxylic acid group at the 3-position provides distinct properties that can be exploited in various applications .

Properties

IUPAC Name

7-fluoro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFNVJWLKGVKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392407
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879361-44-1
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
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